molecular formula C12H9N3O3S B5723640 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide

3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide

Cat. No. B5723640
M. Wt: 275.29 g/mol
InChI Key: PFNWAAQOAILHDS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is a synthetic compound that has attracted significant attention in the scientific research community. It is commonly used as a tool compound in the development of new drugs and therapies due to its unique properties and molecular structure.

Scientific Research Applications

3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of protein-protein interactions. It has been shown to selectively bind to cysteine residues in proteins and has been used to study the activity of enzymes such as caspases and proteases. Additionally, it has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group that reacts with the thiol group of cysteine residues to form a covalent bond. This modification can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide are dependent on the specific protein or enzyme that it binds to. In general, the covalent modification of cysteine residues can lead to changes in protein conformation, activity, and stability. This can have downstream effects on various cellular processes such as apoptosis, cell signaling, and metabolism. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is its ability to selectively bind to cysteine residues in proteins. This allows for the specific labeling and detection of proteins involved in various cellular processes. Additionally, the compound is highly fluorescent, which makes it useful in various imaging techniques. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the covalent modification of cysteine residues can lead to changes in protein structure and function, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. Additionally, the compound can be used to study the activity of enzymes involved in disease pathways, which may lead to the development of new drugs and therapies. Another future direction is in the development of new imaging techniques using the compound. The highly fluorescent nature of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide makes it useful in various imaging techniques, and further optimization of these techniques may lead to new insights into cellular processes. Finally, the compound may be useful in the development of new tools for chemical biology research, such as the selective labeling of proteins and the study of protein-protein interactions.

Synthesis Methods

The synthesis of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final compound. This method has been optimized for high yield and purity and has been widely used in the production of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWAAQOAILHDS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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